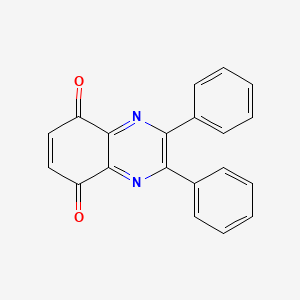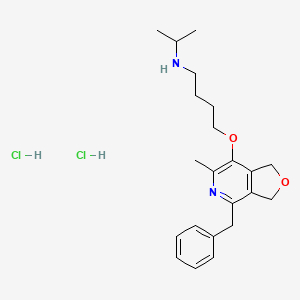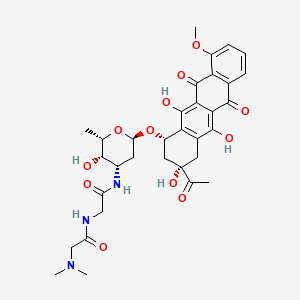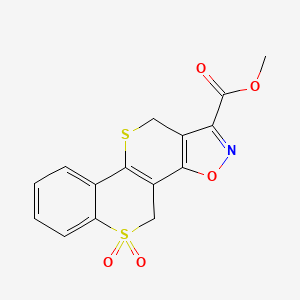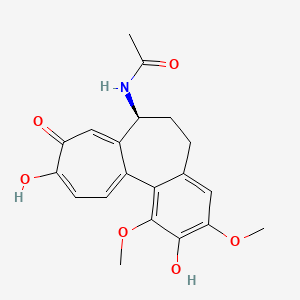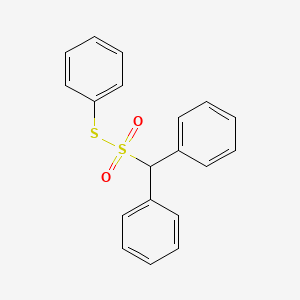
S-Phenyl diphenylmethanesulfonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Phenyl diphenylmethanesulfonothioate is a chemical compound with the molecular formula C19H16O2S2 and a molecular weight of 340.459 g/mol . It is also known by other systematic names such as S-Phenyl α-phenylbenzenemethanesulfonothioate and benzenemethanesulfonothioic acid, α-phenyl-, S-phenyl ester . This compound is characterized by its achiral nature and lack of defined stereocenters .
Preparation Methods
The synthesis of S-Phenyl diphenylmethanesulfonothioate can be achieved through various methods. One efficient method involves the reaction of silyl derivatives of carboxylic acids and benzenethiols with p-trifluoromethylbenzoic anhydride in the presence of a catalytic amount of titanium (IV) salt . This method yields S-phenyl carbothioates in excellent yields . Another approach involves the use of tryptophan synthase through a chemoenzymatic method, starting with the reaction of magnesium and bromobenzene, followed by a Grignard reaction, hydrolysis, and enzymatic synthesis .
Chemical Reactions Analysis
S-Phenyl diphenylmethanesulfonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles. Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles.
Scientific Research Applications
S-Phenyl diphenylmethanesulfonothioate has various applications in scientific research:
Mechanism of Action
The mechanism of action of S-Phenyl diphenylmethanesulfonothioate involves its interaction with specific molecular targets. The compound can undergo electron transfer processes, leading to the cleavage of chemical bonds and the formation of reactive intermediates . These intermediates can then participate in further chemical reactions, contributing to the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
S-Phenyl diphenylmethanesulfonothioate can be compared with other similar compounds, such as:
Phenyl sulfonylacetophenone: This compound is used as a nucleophile in various organic transformations and has applications in the synthesis of heterocycles.
Thiobenzophenone: Used in the synthesis of sulfur-containing heterocycles.
S-Phenyl-L-cysteine: Known for its potential antiretroviral activity. The uniqueness of this compound lies in its specific reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis and other applications.
Properties
CAS No. |
4181-89-9 |
|---|---|
Molecular Formula |
C19H16O2S2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
[phenyl(phenylsulfanylsulfonyl)methyl]benzene |
InChI |
InChI=1S/C19H16O2S2/c20-23(21,22-18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H |
InChI Key |
YFTDQHDZZPFMEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)(=O)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


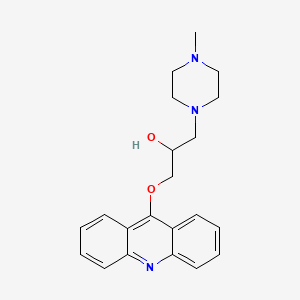

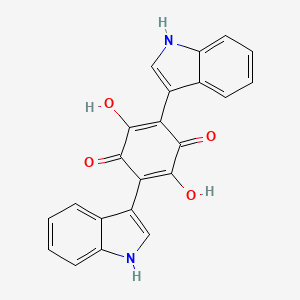
![4-[2-(4-Methylphenoxy)ethoxy]benzoic acid](/img/structure/B12812204.png)
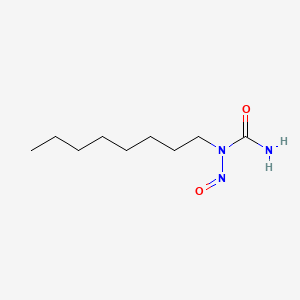
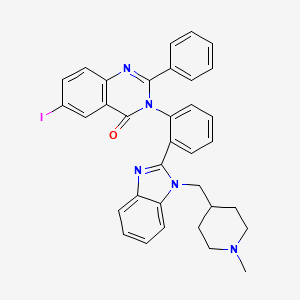
![[(3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dihydrobromide](/img/structure/B12812217.png)
